molecular formula C17H14ClN3O3 B2539804 2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034394-99-3

2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2539804
CAS No.: 2034394-99-3
M. Wt: 343.77
InChI Key: GDSKPVRQWMHWSL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of 3-(furan-3-yl)pyrazine: This intermediate can be synthesized by reacting furan-3-carboxylic acid with hydrazine hydrate, followed by cyclization with a suitable reagent.

    Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 3-(furan-3-yl)pyrazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine group.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: Lacks the furan and pyrazine rings, resulting in different chemical properties and applications.

    N-(3-(furan-3-yl)pyrazin-2-yl)methylacetamide: Lacks the chlorophenoxy group, leading to variations in reactivity and biological activity.

Uniqueness

2-(4-chlorophenoxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is unique due to the combination of its chlorophenoxy, furan, and pyrazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-1-3-14(4-2-13)24-11-16(22)21-9-15-17(20-7-6-19-15)12-5-8-23-10-12/h1-8,10H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSKPVRQWMHWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC2=NC=CN=C2C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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